molecular formula C23H20N2O5 B3026724 Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR CAS No. 1076196-99-0

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR

Cat. No. B3026724
CAS RN: 1076196-99-0
M. Wt: 404.4 g/mol
InChI Key: HCWRQDDZALSSOU-UHFFFAOYSA-N
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Description

“Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is a chemical compound with the empirical formula C23H20N2O5 . It is a solid substance that is used in proteomics research .


Molecular Structure Analysis

The molecular weight of “Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is 404.42 . Its InChI string is 1S/C23H20N2O5/c1-14-10-11-20 (22 (28)25 (14)12-21 (26)27)24-23 (29)30-13-19-17-8-4-2-6-15 (17)16-7-3-5-9-18 (16)19/h2-11,19H,12-13H2,1H3, (H,24,29) (H,26,27) .


Physical And Chemical Properties Analysis

“Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” is a white powder . It has a melting point of 215-224°C . It should be stored at 0-8°C .

Scientific Research Applications

Peptide Synthesis and Solid-Phase Peptide Chemistry

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one is commonly used in solid-phase peptide synthesis (SPPS). As an Fmoc-protected amino acid, it serves as a building block for constructing peptides. Researchers attach it to a solid support (such as resin) and sequentially add other amino acids to synthesize custom peptides. The Fmoc group allows for controlled deprotection during peptide elongation, ensuring efficient and high-quality peptide assembly .

Hydrogel Formation and Biomaterials

The self-assembly properties of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one make it valuable for designing hydrogels and biomaterials. By incorporating Fmoc derivatives into peptide sequences, researchers can create supramolecular nanostructures that form stable hydrogels. These hydrogels find applications in drug delivery, tissue engineering, and wound healing .

Materials Science and Surface Modification

Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one can be tethered to surfaces or nanoparticles to modify their properties. By functionalizing materials with Fmoc derivatives, researchers enhance biocompatibility, control surface charge, and introduce specific binding sites. Applications include biosensors, drug-loaded nanoparticles, and tailored interfaces for cell adhesion studies.

Safety and Hazards

The safety data sheet (MSDS) for “Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR” can be found online . It is classified as a combustible solid .

Mechanism of Action

Target of Action

The primary targets of Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, also known as 2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid, are currently unknown. This compound is a unique chemical used in early discovery research

Mode of Action

The fmoc (9h-fluoren-9-ylmethoxycarbonyl) group is a common protecting group used in peptide synthesis . It protects the amine group during synthesis and can be removed under basic conditions without disturbing other parts of the molecule .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Given its structure, it’s plausible that this compound could interact with various enzymes and receptors in the body, leading to various biochemical and physiological effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined. It’s worth noting that the compound is a solid at room temperature and should be stored at 0-8°C .

properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-14-10-11-20(22(28)25(14)12-21(26)27)24-23(29)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-11,19H,12-13H2,1H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWRQDDZALSSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C(=O)N1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
Reactant of Route 2
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
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Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
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Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
Reactant of Route 5
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR
Reactant of Route 6
Fmoc-3-amino-6-methyl-1-carboxymethyl-pyridin-2-one, AldrichCPR

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